molecular formula C13H26O2 B1193954 Octyl 2-methylbutyrate CAS No. 29811-50-5

Octyl 2-methylbutyrate

Cat. No. B1193954
CAS RN: 29811-50-5
M. Wt: 214.34 g/mol
InChI Key: BCOJVEMHTBSAOE-UHFFFAOYSA-N
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Description

Octyl 2-methylbutyrate , also known by its chemical formula C13H26O2 , is a flavor and fragrance compound. It falls under the category of esters and is commonly used to impart fruity and waxy notes in various products. Its odor is described as green, musty, and waxy .

Scientific Research Applications

  • Cytotoxicity Assessment : A study by Derenzis & Aleo (1970) compared the cytotoxic effects of different cyanoacrylates, including octyl cyanoacrylate. They found that octyl cyanoacrylate demonstrated less severe cytotoxic responses compared to other variants.

  • Rumen Fermentation in Steers : Research by Wang et al. (2012) investigated the effects of 2-methylbutyrate (2MB) on rumen fermentation and related parameters in steers. They observed changes in ruminal pH, total VFA concentration, and feed digestibility.

  • Synthesis of High Octane Ethers : Studies by Klier et al. (1991, 1992) focused on synthesizing high octane ethers, such as methyl isobutyl ether (MIBE) and methyl tertiary butyl ether (MTBE), from synthesis gas-derived alcohols, which included 2-methyl-1-propanol (isobutanol).

  • Lipase Catalysis and Resolution of Acids : Holmberg et al. (1991) demonstrated the resolution of 2-methylalkanoic acids using lipase from Candida cylindracea, indicating that chain length of the acid moiety affects resolution efficiency. Octyl 2-methyldecanoate was used in their experiments (Holmberg et al., 1991).

  • Biodegradation of Alcohol Polyethoxylates : Marcomini et al. (2000) investigated the aerobic biodegradation of 2-butyl-octyl alcohol polyethoxylate, studying the effect of the alkyl chain length on the biodegradation mechanism of monobranched alcohol polyethoxylates (Marcomini et al., 2000).

  • Extraction Studies Using Alkyl Ammonium Chlorides : Günyeli et al. (2014) explored the extraction of 2-methylidenebutanedioic acid using N-methyl-N,N-dioctyloctan-1-ammonium chloride, examining the effect of various diluents on extraction efficiency (Günyeli et al., 2014).

  • Actinides Removal in Waste Solutions : Pietrelli et al. (1991) investigated the use of Octyl(phenyl)-N,N-Diisobutyl Carbamoyl Methyl Phosphine Oxide (CMPO) sorbed on silica for the extraction of actinides from acidic waste solutions (Pietrelli et al., 1991).

properties

IUPAC Name

octyl 2-methylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26O2/c1-4-6-7-8-9-10-11-15-13(14)12(3)5-2/h12H,4-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCOJVEMHTBSAOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCOC(=O)C(C)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40865514
Record name Octyl 2-methylbutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40865514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

colourless liquid
Record name Octyl 2-methylbutyrate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/31/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.8577 (20°/20°)
Record name Octyl 2-methylbutyrate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/31/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

Octyl 2-methylbutyrate

CAS RN

29811-50-5
Record name Octyl 2-methylbutyrate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=29811-50-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Octyl 2-methylbutyrate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Octyl 2-methylbutyrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.045.323
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name OCTYL 2-METHYLBUTYRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GY247262WX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Record name Octyl 2-methylbutyrate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036219
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